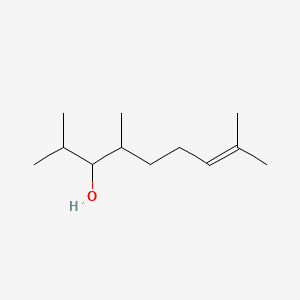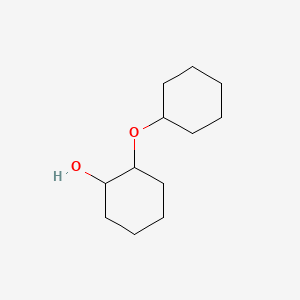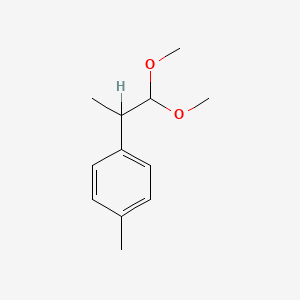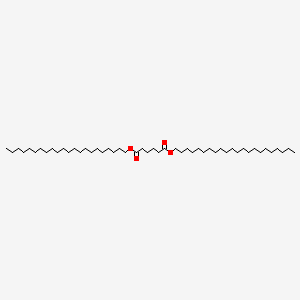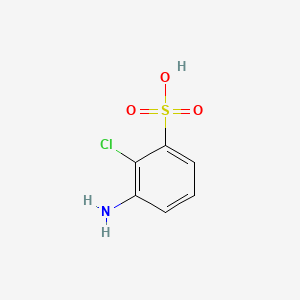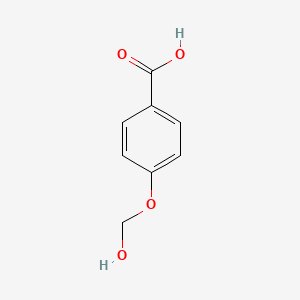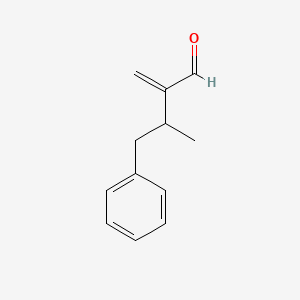
3,3,5-Trimethylcyclohexyl N-acetylanthranilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,5-Trimethylcyclohexyl N-acetylanthranilate is a chemical compound with the molecular formula C18H25NO3 and a molecular weight of 303.396 g/mol . It is also known by its synonym, (3,3,5-trimethylcyclohexyl) 2-acetamidobenzoate . This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with three methyl groups and an N-acetylanthranilate moiety.
Méthodes De Préparation
The synthesis of 3,3,5-Trimethylcyclohexyl N-acetylanthranilate typically involves the esterification of 2-(acetylamino)benzoic acid with 3,3,5-trimethylcyclohexanol . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature until the completion of the reaction, followed by purification through recrystallization or column chromatography.
Analyse Des Réactions Chimiques
3,3,5-Trimethylcyclohexyl N-acetylanthranilate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3,5-Trimethylcyclohexyl N-acetylanthranilate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a component in certain formulations.
Mécanisme D'action
The mechanism of action of 3,3,5-Trimethylcyclohexyl N-acetylanthranilate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity and receptor binding. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its structural features allow it to interact with cell membranes, potentially affecting cellular signaling and function.
Comparaison Avec Des Composés Similaires
3,3,5-Trimethylcyclohexyl N-acetylanthranilate can be compared with other similar compounds, such as:
Thiourea, N-(2-hydroxyethyl)-N’-(3,3,5-trimethylcyclohexyl): This compound contains a thiourea group instead of an ester group.
(3,3,5-trimethylcyclohexyl) 2-methylprop-2-enoate: This compound has a different ester moiety.
(3,3,5-trimethylcyclohexyl) 3-(aziridin-1-yl)propanoate: This compound includes an aziridine ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
73486-91-6 |
|---|---|
Formule moléculaire |
C18H25NO3 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
(3,3,5-trimethylcyclohexyl) 2-acetamidobenzoate |
InChI |
InChI=1S/C18H25NO3/c1-12-9-14(11-18(3,4)10-12)22-17(21)15-7-5-6-8-16(15)19-13(2)20/h5-8,12,14H,9-11H2,1-4H3,(H,19,20) |
Clé InChI |
ZHKXQINATDRSHN-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


